PSMA binder-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostate-specific membrane antigen binder-2 is a ligand for prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. This compound is used in the synthesis of Ac-PSMA-trillium, a prostate-specific membrane antigen-targeting compound with improved binding properties and pharmacokinetic characteristics .
Vorbereitungsmethoden
The synthesis of prostate-specific membrane antigen binder-2 involves solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, similar to the linker structure of prostate-specific membrane antigen-617 . The synthetic route includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is elongated on a solid support using standard protocols.
Linker Modification: The linker structure is modified to enhance binding properties.
Radiolabeling: The synthesized compound is labeled with radioactive isotopes such as indium-111 for imaging and therapeutic purposes.
Analyse Chemischer Reaktionen
Prostate-specific membrane antigen binder-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its binding affinity and pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are modified prostate-specific membrane antigen ligands with improved binding and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Prostate-specific membrane antigen binder-2 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of prostate-specific membrane antigen-targeting compounds for imaging and therapy.
Biology: Helps in studying the expression and function of prostate-specific membrane antigen in prostate cancer cells.
Medicine: Used in the development of diagnostic and therapeutic agents for prostate cancer.
Industry: Employed in the production of radiopharmaceuticals for cancer diagnosis and treatment.
Wirkmechanismus
Prostate-specific membrane antigen binder-2 exerts its effects by binding to prostate-specific membrane antigen, a transmembrane glycoprotein involved in folate uptake and neurotransmitter release. The binding of prostate-specific membrane antigen binder-2 to prostate-specific membrane antigen allows for the visualization of cancerous prostate tissue using imaging techniques such as positron emission tomography . The molecular targets include prostate-specific membrane antigen receptors on prostate cancer cells, and the pathways involved are related to folate metabolism and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Prostate-specific membrane antigen binder-2 is compared with other prostate-specific membrane antigen-targeting compounds such as:
Prostate-specific membrane antigen-617: A well-known prostate-specific membrane antigen-targeting compound used in radioligand therapy.
Prostate-specific membrane antigen I&T: Another prostate-specific membrane antigen-targeting compound used in imaging and therapy.
MIP-1095: A prostate-specific membrane antigen-targeting compound used in preclinical and clinical studies
Prostate-specific membrane antigen binder-2 is unique due to its improved binding properties and pharmacokinetic characteristics, making it a suitable candidate for the synthesis of Ac-PSMA-trillium .
Eigenschaften
Molekularformel |
C33H50N4O8 |
---|---|
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1 |
InChI-Schlüssel |
DDFZDEHXJMCRNU-DQEYMECFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.